7-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide
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Overview
Description
“7-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide” is a chemical compound . It is related to a class of compounds known as hydrazone derivatives . Hydrazone derivatives are known to exhibit a wide variety of biological activities including anti-microbial . In heterocyclic moiety, imidazo [1,2-a]pyrimidines are the subject of immense interest for their antimicrobial activity and also for their analgesic, antipyretic and anti-inflammatory properties .
Synthesis Analysis
The synthesis of related compounds involves the condensation of 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .
Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of hydrazone derivatives . Hydrazones are formed by the replacement of the oxygen of carbonyl compounds with the –NNH2 functional group .
Scientific Research Applications
Synthesis and Biological Applications
Synthesis of Novel Compounds
A study by Abu‐Hashem et al. (2020) describes the synthesis of novel compounds, including benzodifuranyl and thiazolopyrimidines, derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds were identified as COX inhibitors, with significant implications for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antitumor Activities
Stevens et al. (1984) reported the synthesis of imidazotetrazines with broad-spectrum antitumor activities. Their study highlights the potential of these compounds as prodrugs, providing a pathway to the development of novel cancer treatments (Stevens et al., 1984).
Antiallergic Properties
Nohara et al. (1985) synthesized antiallergic benzopyrano[2,3-b]pyridines, demonstrating substantial antiallergic activity. This study contributes to the understanding of the structural requirements for antiallergic efficacy and opens new avenues for the development of antiallergic medications (Nohara et al., 1985).
Chemical Properties and Synthesis Methodologies
Conformationally Restricted Derivatives
Research by Ohta et al. (1996) focused on the synthesis of conformationally restricted fused imidazole derivatives. Their work provides valuable insights into the structure-activity relationships of these compounds, potentially guiding the development of new drugs for treating irritable bowel syndrome and chemotherapy-induced nausea and vomiting (Ohta et al., 1996).
Practical Synthesis of CCR5 Antagonist
Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist. This study highlights advancements in synthetic methodologies that facilitate the production of complex therapeutic agents (Ikemoto et al., 2005).
Future Directions
The future directions for research on “7-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide” could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Given the antimicrobial activity of related compounds , it could be of interest to explore its potential as a new antimicrobial agent.
Properties
IUPAC Name |
7-methoxy-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-28-19-10-6-7-15-13-20(29-22(15)19)23(27)25-17-9-3-2-8-16(17)18-14-26-12-5-4-11-21(26)24-18/h2-3,6-10,13-14H,4-5,11-12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYWGLXCVPCBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=CN5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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